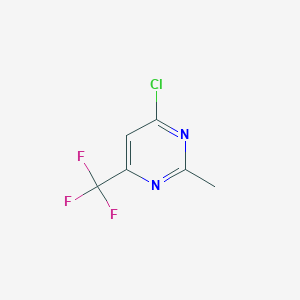

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBKMNTQSEPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597345 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5993-98-6 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. The data is compiled from both experimental findings and computed predictions.

| Property | Value | Data Type |

| Molecular Formula | C₆H₄ClF₃N₂ | Computed |

| Molecular Weight | 196.56 g/mol | Computed[1] |

| Experimental Boiling Point | 69-70 °C at 11 mm Hg | Experimental[2] |

| Predicted Boiling Point | 171.2 °C at 760 mmHg | Predicted |

| Predicted Density | 1.428 g/cm³ | Predicted |

| Appearance | Colorless to light yellow liquid/thin oil | Experimental[2] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ/ppm: 7.46 (s, 1H, Het), 2.67 (s, 3H, CH₃) | Experimental[2] |

| ¹⁹F NMR (DMSO-d₆) | δ/ppm: 6.78 (s, 3F, CF₃) | Experimental[2] |

| Mass Spectrum (m/z) | 196 [M]⁺ | Experimental[2] |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine can be achieved through the chlorination of its corresponding pyrimidin-2-ol precursor.[2]

Procedure:

-

Reaction Setup: A reaction vessel is charged with 4-Trifluoromethyl-6-methylpyrimidine-2-ol.

-

Chlorination: Phosphorus oxychloride (POCl₃) is added to the starting material.

-

Reaction Conditions: The reaction mixture is refluxed for approximately 11 hours.

-

Work-up: Upon completion, the reaction mixture is poured into cold water. A concentrated soda solution is then added.

-

Extraction: The product is extracted from the aqueous mixture using benzene (3 x 50 mL).

-

Drying and Filtration: The combined organic layers are dried with calcium chloride and filtered through silica gel.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine as a thin oil.[2]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm).

Mass Spectrometry (MS):

-

The mass spectrum is obtained to confirm the molecular weight of the synthesized compound. The molecular ion peak ([M]⁺) is observed at m/z 196.[2]

Melting Point Determination (General Protocol):

As no experimental melting point has been reported, the following general protocol is recommended for its determination:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate, and the range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Solubility Assessment (General Protocol):

-

An excess amount of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is added to a known volume of the desired solvent (e.g., ethanol, methanol, dichloromethane, ethyl acetate) in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solute is determined gravimetrically. The solubility is then expressed in g/L or mg/mL.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

References

A Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 5993-98-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. The document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its reactivity, with a focus on nucleophilic aromatic substitution. Furthermore, it delves into the application of its derivatives as potent therapeutic agents, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. A representative signaling pathway and the synthetic workflow are visualized to facilitate a deeper understanding of its utility in drug discovery and development.

Physicochemical Properties

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative incorporating a trifluoromethyl group, a moiety known to enhance the metabolic stability and lipophilicity of bioactive molecules. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5993-98-6 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 141.0 to 145.0 °C | [2] |

| Boiling Point | 171.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.428 g/cm³ (Predicted) | [3] |

| Flash Point | 57.3 °C (Predicted) | [3] |

| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is typically achieved in a two-step process starting from 1,1,1-trifluoropentane-2,4-dione. The initial step involves the condensation with urea to form the corresponding hydroxypyrimidine, which is subsequently chlorinated.

Step 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine

This step involves the cyclocondensation of a β-diketone with urea.

Experimental Protocol:

A mixture of 1,1,1-trifluoropentane-2,4-dione (1 mole equivalent) and urea (1 mole equivalent) in glacial acetic acid is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to yield 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine as a white to off-white solid.

Step 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

The second step is a chlorination reaction using phosphorus oxychloride (POCl₃).

Experimental Protocol:

4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine (1 mole equivalent) is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux and maintained at this temperature for 3-5 hours. After the reaction is complete (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting precipitate, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Reactivity and Chemical Transformations

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity makes 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine a valuable intermediate for the synthesis of a diverse range of substituted pyrimidines.

Nucleophilic Substitution with Amines

Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) readily displaces the chloro group to yield the corresponding 4-aminopyrimidine derivatives. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

Nucleophilic Substitution with O-Nucleophiles

Alkoxides (e.g., sodium methoxide or ethoxide) can displace the chloro group to form 4-alkoxypyrimidines. The reaction is typically carried out in the corresponding alcohol as the solvent.

Applications in Drug Development

Derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine have shown significant promise in various therapeutic areas, including oncology, virology, and inflammatory diseases. The trifluoromethyl group often contributes to enhanced biological activity and improved pharmacokinetic profiles.

Antitumor Activity: EGFR Inhibition

Several studies have reported that trifluoromethylpyrimidine derivatives exhibit potent antitumor activity by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[4] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is a hallmark of many cancers. Inhibition of EGFR signaling can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby impeding tumor growth.[4]

Caption: EGFR signaling pathway and its inhibition by trifluoromethylpyrimidine derivatives.

Antiviral and Anti-inflammatory Potential

Trifluoromethyl-containing pyrimidines have also been explored for their antiviral and anti-inflammatory properties. For instance, some derivatives have shown activity against various viruses, and related heterocyclic compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] A broad-spectrum antiviral mechanism has been associated with the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication.[5]

Spectral Data

The structural characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is supported by various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | A singlet corresponding to the methyl protons and a singlet for the pyrimidine ring proton. |

| ¹³C NMR | Signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the pyrimidine ring carbons. |

| ¹⁹F NMR | A singlet for the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |

Safety Information

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and predictable reactivity, particularly in nucleophilic substitution reactions, make it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases, including cancer, viral infections, and inflammatory disorders. Further exploration of its chemical space is likely to yield new and improved drug candidates.

References

- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. While specific biological activity and defined signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its potential as a building block for the development of novel therapeutic agents.

Molecular Structure and Identifiers

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine ring with a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position.

| Identifier | Value |

| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine[1] |

| Chemical Formula | C₆H₄ClF₃N₂[1] |

| SMILES | CC1=NC(=CC(=N1)Cl)C(F)(F)F[1] |

| CAS Number | 5993-98-6[1] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for its behavior in biological systems and its suitability for drug development.

| Property | Value |

| Molecular Weight | 196.56 g/mol [1] |

| Appearance | Thin oil |

| Boiling Point | 69-70 °C at 11 mmHg |

| Refractive Index (n_D^20) | 1.4450 |

Synthesis

The primary synthetic route to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves the chlorination of its corresponding pyrimidin-4-ol precursor.

Experimental Protocol: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

This protocol is based on the reaction of 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine with phosphorus oxychloride (POCl₃).

Materials:

-

4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Benzene (or other suitable organic solvent)

-

Calcium chloride (for drying)

-

Silica gel

Procedure:

-

A mixture of 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine and an excess of phosphorus oxychloride is refluxed for 11 hours.

-

After completion of the reaction (monitored by TLC or GC), the excess POCl₃ is removed under reduced pressure.

-

The crude product is carefully added dropwise to cold water, and the mixture is neutralized with a concentrated soda solution.

-

The product is extracted from the aqueous mixture with benzene (3 x 50 mL).

-

The combined organic layers are dried over calcium chloride and filtered through a pad of silica gel.

-

The solvent is removed by distillation to yield the crude product as a thin oil.

-

Purification is achieved by vacuum distillation (boiling point 69-70 °C at 11 mmHg) to afford pure 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a reported yield of 76.5%.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

| Technique | Data |

| ¹H NMR (CDCl₃, δ, ppm) | 7.46 (s, 1H, pyrimidine-H); 2.67 (s, 3H, CH₃) |

| ¹⁹F NMR (CDCl₃, δ, ppm) | 6.78 (s, 3F, CF₃) |

| Mass Spectrum (m/z) | 196 [M]⁺ |

Biological Activity and Potential Applications

Derivatives of trifluoromethyl-substituted pyrimidines have been reported to exhibit various biological activities, including:

-

Anticancer: As inhibitors of various kinases and enzymes involved in cell proliferation.

-

Antiviral: By interfering with viral replication processes.

-

Fungicidal and Herbicidal: In the context of agrochemicals.

The title compound serves as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and develop novel compounds with desired biological profiles.

Conclusion

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a readily accessible synthetic intermediate with significant potential for the development of new chemical entities in the fields of medicine and agriculture. This guide provides essential technical information on its structure, properties, and synthesis. Further research is warranted to explore the specific biological activities of this compound and its derivatives to unlock their full therapeutic potential. The lack of detailed biological data highlights an opportunity for researchers to investigate this compound's pharmacological profile and its potential interactions with various biological targets.

References

Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceutical and agrochemical agents. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.

Introduction

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest due to the presence of the trifluoromethyl group, which often imparts desirable properties such as enhanced metabolic stability and increased binding affinity to biological targets. Its synthesis is a critical step in the preparation of a wide range of biologically active molecules. This guide focuses on a robust and widely applicable two-step synthesis pathway commencing from readily available starting materials.

Primary Synthesis Pathway: Cyclocondensation and Subsequent Chlorination

The most common and efficient synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves a two-step process:

-

Step 1: Cyclocondensation to form the key intermediate, 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.

-

Step 2: Chlorination of the hydroxyl group to yield the final product.

This pathway offers a reliable route to the target compound with good overall yields.

Step 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine

The initial step involves the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with acetamidine hydrochloride. This reaction forms the pyrimidine ring structure.

Reaction Scheme:

Spectroscopic Profile of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 5993-98-6), a key intermediate in various synthetic applications. Due to the limited availability of experimentally derived public data, this document presents a combination of available information and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

-

CAS Number: 5993-98-6[1]

-

Molecular Formula: C₆H₄ClF₃N₂[1]

-

Molecular Weight: 196.56 g/mol [1]

-

Structure:

Figure 1. Chemical structure of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 1H | H-5 |

| ~ 2.8 | s | 3H | -CH₃ |

Note: The chemical shift of the pyrimidine ring proton is influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. The methyl group is expected to be a singlet in the upfield region.

¹³C NMR Spectroscopy

PubChem indicates the existence of a ¹³C NMR spectrum for this compound, recorded on a Bruker AM-270 instrument.[2] While the raw data is not publicly available, the predicted chemical shifts are presented below.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C-2 |

| ~ 162 (q, JCF ≈ 35 Hz) | C-6 |

| ~ 158 | C-4 |

| ~ 120 (q, JCF ≈ 275 Hz) | -CF₃ |

| ~ 115 | C-5 |

| ~ 25 | -CH₃ |

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The adjacent carbon (C-6) will also exhibit a quartet with a smaller coupling constant.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Weak | C-H stretch (aromatic) |

| 2850 - 3000 | Weak | C-H stretch (aliphatic) |

| 1550 - 1600 | Medium-Strong | C=N stretching vibrations in the pyrimidine ring |

| 1400 - 1500 | Medium-Strong | C=C stretching vibrations in the pyrimidine ring |

| 1100 - 1350 | Strong | C-F stretching vibrations of the -CF₃ group |

| 700 - 850 | Strong | C-Cl stretch |

Mass Spectrometry

While GC-MS data is noted to exist, specific fragmentation data is not provided in available resources.[2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 196/198 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 161 | Medium | [M-Cl]⁺ |

| 127 | Medium | [M-CF₃]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology (Thin Solid Film Method): [3][4]

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

GC-MS (Gas Chromatography-Mass Spectrometry)

Objective: To confirm the molecular weight and determine the fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

Gas Chromatography:

-

Injector Temperature: Typically 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable range, for example, m/z 40-400.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.[5][6]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general stages of spectroscopic analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. While based on predicted data due to the scarcity of public experimental results, the information and protocols herein offer valuable guidance for researchers. It is recommended that experimental data be acquired to validate and expand upon the information presented in this document.

References

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Spectroscopic and Spectrometric Characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chemical compound 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Due to the limited availability of public domain spectral data for this specific molecule, this guide presents predicted values and experimental protocols based on the analysis of closely related analogues and established methodologies for pyrimidine derivatives.

Chemical Structure and Properties

-

IUPAC Name: 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

-

Molecular Formula: C₆H₄ClF₃N₂[1]

-

Molecular Weight: 196.56 g/mol [1]

-

CAS Number: 5993-98-6[1]

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. These predictions are based on data from closely related compounds, specifically 2-Chloro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, as reported in the literature.[2] The experimental conditions for the reference compounds were NMR spectra recorded in DMSO-d₆ at 600 MHz for ¹H and 150 MHz for ¹³C.[2]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (pyrimidine ring) | ~7.0 - 7.5 | Singlet | - |

| CH₃ (methyl group) | ~2.4 - 2.6 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (J, Hz) |

| C=N (pyrimidine ring) | ~168 - 172 | - |

| C-Cl (pyrimidine ring) | ~162 - 166 | - |

| C-CF₃ (pyrimidine ring) | ~154 - 158 | q, J ≈ 34-36 |

| CH (pyrimidine ring) | ~100 - 105 | - |

| CF₃ | ~122 - 124 | q, J ≈ 272-274 |

| CH₃ | ~25 - 27 | - |

Predicted Mass Spectrometry Data

Mass spectrometry of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 196.0015 | Calculated for C₆H₄³⁵ClF₃N₂. The presence of the chlorine isotope will result in an M+2 peak at approximately m/z 198 with about one-third the intensity of the M peak. |

| [M+H]⁺ | 197.0093 | For ESI-MS. Based on HRMS data for a closely related compound.[2] |

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals. For this compound, expected fragments could arise from:

-

Loss of a chlorine radical (Cl•)

-

Loss of a methyl radical (CH₃•)

-

Loss of a trifluoromethyl radical (CF₃•)

-

Cleavage of the pyrimidine ring

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, based on standard practices for similar compounds.[2]

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the ionization method.

Instrumentation and Parameters (ESI-MS):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

This guide provides a foundational understanding of the expected analytical data for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Researchers and scientists can use this information to aid in the identification and characterization of this compound in their drug discovery and development efforts. It is important to note that actual experimental data may vary slightly depending on the specific instrumentation and conditions used.

References

The Rising Therapeutic Potential of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of these molecules. This technical guide focuses on the burgeoning field of derivatives synthesized from the versatile building block, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. We delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers in drug discovery and development.

The Core Scaffold: Synthesis and Reactivity

The starting material, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, is a key intermediate for generating a diverse library of derivatives. Its synthesis is primarily achieved through the chlorination of 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine ring makes the chlorine atom at the C4 position highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, leading to compounds with varied biological profiles.

A general synthetic workflow for the derivatization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is depicted below.

Figure 1: General synthetic workflow for derivatization.

Biological Activities and Quantitative Data

Derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine have demonstrated a broad spectrum of biological activities, with the most prominent being antifungal, anticancer, and kinase inhibitory effects.

Antifungal Activity

A notable class of derivatives with potent antifungal activity are N-(substituted phenyl)benzamides. These compounds are synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with aminophenols to form an ether linkage, followed by acylation of the amino group.

Table 1: Antifungal Activity of N-(substituted phenyl)benzamide Derivatives

| Compound ID | R1 (Benzamide) | R2 (Aniline) | Fungal Strain | Inhibition Rate (%) @ 50 µg/mL | EC50 (µg/mL) |

| 5f | 5-bromo-2-fluoro | ortho | Phomopsis sp. | 100 | - |

| 5o | 5-bromo-2-fluoro | meta | Phomopsis sp. | 100 | 10.5 |

| Pyrimethanil | - | - | Phomopsis sp. | 85.1 | 32.1 |

| 5g | 2-chloro-5-nitro | ortho | B. cinerea | 86.1 | 57.5 |

| 5h | 2-chloro | meta | B. cinerea | 90.7 | 50.8 |

| Pyrimethanil | - | - | B. cinerea | 82.8 | 62.8 |

Data compiled from studies on pyrimidine derivatives containing an amide moiety.[1]

Anticancer Activity

The trifluoromethylpyrimidine core is a recognized pharmacophore in the design of anticancer agents. While extensive data on derivatives from the exact 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is emerging, related compounds show significant promise. For instance, various trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent anti-proliferative activity against a range of human tumor cell lines.[2]

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 17v | H1975 (Lung) | 2.27 |

| 5-FU (Control) | H1975 (Lung) | 9.37 |

| 11g | HCT116 (Colon) | 1.52 |

| 11g | LNCaP (Prostate) | 1.72 |

| 11h | HCT116 (Colon) | 2.22 |

| 11h | LNCaP (Prostate) | 1.60 |

Data represents structurally related trifluoromethyl-pyrimidine derivatives.[2]

Kinase Inhibitory Activity

The pyrimidine scaffold is a common feature in many approved kinase inhibitors. Derivatives of trifluoromethylpyrimidines have been investigated as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), which are implicated in various cancers.

Table 3: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) |

| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine | CDK2/Cyclin A | 80 |

| 2-Substituted aniline pyrimidine | Mer | 18.5 |

| 2-Substituted aniline pyrimidine | c-Met | 33.6 |

Data from studies on related pyrimidine kinase inhibitors.

Signaling Pathways

The biological effects of these derivatives are often mediated through their interaction with specific cellular signaling pathways.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a key driver in several cancers. Many pyrimidine-based inhibitors target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Figure 2: EGFR signaling pathway and inhibition.

Proline-rich Tyrosine Kinase 2 (PYK2) Signaling

PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation. It is considered a therapeutic target for various diseases, including cancer and osteoporosis.

Figure 3: PYK2 signaling pathway and inhibition.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a crucial role in bone formation. It signals through the SMAD pathway, and modulation of this pathway by small molecules is an area of active research for bone-related disorders.

Figure 4: BMP2/SMAD1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine derivatives.

General Synthesis of N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide Derivatives

This protocol outlines the synthesis of pyrimidine ether derivatives followed by amidation.

Step 1: Synthesis of 2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline

-

To a solution of 2-aminophenol (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Synthesis of N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

-

Dissolve the intermediate from Step 1 (1.0 eq) in a solvent like dichloromethane (DCM).

-

Add a base such as triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add the desired benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by recrystallization or column chromatography.

In Vitro Antifungal Activity Assay (Poison Plate Technique)

This assay is used to determine the inhibitory effect of the synthesized compounds on the mycelial growth of pathogenic fungi.

-

Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

-

Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various final concentrations (e.g., 50 µg/mL). A solvent control (DMSO) and a positive control (e.g., Pyrimethanil) should also be prepared.

-

Pour the media into sterile Petri plates and allow them to solidify.

-

Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a fresh culture of the test fungus.

-

Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period, until the mycelial growth in the control plate reaches the edge.

-

Measure the diameter of the fungal colony in both control and treated plates.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

-

The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can be determined by testing a range of concentrations and using probit analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

After the incubation period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37 °C.

-

During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.

-

Set up the kinase reaction in a 384-well plate by adding the kinase (e.g., EGFR, PYK2), the test compound at various concentrations, and the substrate in a kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for about 30 minutes.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine scaffold is a privileged starting point for the development of novel bioactive molecules. The derivatives synthesized from this core have demonstrated significant potential as antifungal and anticancer agents, as well as kinase inhibitors. The ease of derivatization at the C4 position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse linkers and functional groups to explore new biological targets.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

The Versatile Scaffold: Unlocking the Potential of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of substituted pyrimidines, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive chloro group, an electron-donating methyl group, and a lipophilic, electron-withdrawing trifluoromethyl group provides a versatile platform for the development of targeted therapies. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors for the treatment of cancer and other proliferative diseases.

The Strategic Importance of the 2-Methyl-6-(trifluoromethyl)pyrimidine Core

The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold offers several advantages in drug design. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity for better membrane permeability, and engage in specific interactions with biological targets.[1] The methyl group can provide a point of interaction within a binding pocket and influence the overall electronic properties of the ring. The strategic placement of the chloro group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Applications in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold has proven to be a privileged structure for the development of kinase inhibitors, with several approved drugs featuring this core. The 2-methyl-6-(trifluoromethyl)pyrimidine moiety has been incorporated into inhibitors targeting several key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a key driver in many cancers.[2][3][4] Pyrimidine-based derivatives have been successfully developed as EGFR inhibitors.[5][6] The general strategy involves the displacement of the chloro group on the pyrimidine ring with an aniline derivative, which mimics the hinge-binding motif of ATP.

A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[2][4] For instance, compounds bearing an acrylamide side chain have shown significant antitumor activities. The synthesis of these inhibitors often starts from a dichlorinated pyrimidine, highlighting the utility of the chloro-substituent in accessing these complex molecules.

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", style=dashed, fontcolor="#202124"]; Proliferation [label="Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-Chloro-2-methyl-6-\n(trifluoromethyl)pyrimidine\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; EGFR -> PI3K; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Nucleus; EGFR -> PLCg; PLCg -> IP3; PLCg -> DAG; DAG -> PKC; EGFR -> STAT; STAT -> Nucleus; Nucleus -> Proliferation; Inhibitor -> EGFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .enddot Caption: EGFR Signaling Pathway and Inhibition.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[7] Several pyrimidine-based Aurora kinase inhibitors have been developed, with some entering clinical trials.[8] The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold can be utilized to develop potent and selective Aurora kinase inhibitors. For instance, a class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been identified as effective Aurora A kinase inhibitors.[9][10]

// Nodes AuroraA [label="Aurora A Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Centrosome [label="Centrosome\nMaturation", fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle [label="Spindle\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; MitoticEntry [label="Mitotic Entry", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nProgression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-Chloro-2-methyl-6-\n(trifluoromethyl)pyrimidine\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AuroraA -> Centrosome; AuroraA -> Spindle; AuroraA -> MitoticEntry; Centrosome -> CellCycle; Spindle -> CellCycle; MitoticEntry -> CellCycle; Inhibitor -> AuroraA [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .enddot Caption: Aurora Kinase Signaling and Inhibition.

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition

PYK2 is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell migration, proliferation, and survival. It is considered a therapeutic target for various diseases, including cancer and osteoporosis. A pyrimidine-based PYK2 inhibitor, PF-431396, which contains a trifluoromethyl pyrimidine core, has been shown to be a potent dual inhibitor of PYK2 and the closely related Focal Adhesion Kinase (FAK).[3][11]

// Nodes Stimuli [label="Extracellular Stimuli\n(e.g., GPCR agonists, Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; PYK2 [label="PYK2", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Family\nKinases", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; CellResponse [label="Cell Migration,\nProliferation, Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-Chloro-2-methyl-6-\n(trifluoromethyl)pyrimidine\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> PYK2 [label="Activates"]; PYK2 -> Src; Src -> MAPK; Src -> PI3K_Akt; MAPK -> CellResponse; PI3K_Akt -> CellResponse; Inhibitor -> PYK2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .enddot Caption: PYK2 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various kinases. While specific data for compounds derived directly from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is limited in the public domain, the data for structurally similar compounds highlight the potential of this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR | 91 | A549 | 0.35 | [2][4] |

| MCF-7 | 3.24 | [2][4] | |||

| PC-3 | 5.12 | [2][4] | |||

| Pyrimidine-based Inhibitor (PF-431396) | PYK2 | 11 | - | - | [11] |

| FAK | 2 | - | - | [11] | |

| Pyrimidine-based Inhibitor (Alisertib) | Aurora A | 1.2 | Various | Varies | [8] |

| Pyrimidine-based Inhibitor (Barasertib) | Aurora B | 0.37 | Various | Varies | [8] |

Experimental Protocols

The following section provides a representative experimental protocol for the synthesis of a kinase inhibitor using a chloro-pyrimidine core, adapted from literature procedures for similar compounds.[2][4][9][10]

General Synthetic Workflow

The synthesis of kinase inhibitors from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine typically involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position.

// Nodes Start [label="4-Chloro-2-methyl-6-\n(trifluoromethyl)pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., Amine, Phenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Substituted Pyrimidine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Further Functionalization\n(e.g., Amide Coupling)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Bioactive\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Nucleophile -> Reaction; Reaction -> Intermediate; Intermediate -> Coupling; Coupling -> Final; } .enddot Caption: General Synthetic Workflow.

Synthesis of a Hypothetical N-aryl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine Derivative

Materials:

-

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

-

Substituted aniline

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Isopropanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen anhydrous solvent, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

-

The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80°C to 120°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine derivative.

Characterization:

The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of a diverse range of bioactive compounds, particularly kinase inhibitors. The strategic combination of a reactive chloro group, a methyl group, and a trifluoromethyl group allows for fine-tuning of the pharmacological properties of the resulting molecules. Further exploration of the synthetic utility of this scaffold is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Suzuki Coupling Reactions with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Suzuki-Miyaura coupling reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a crucial building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The document details the reaction's core principles, experimental protocols, and quantitative data derived from relevant studies, offering a practical resource for scientists engaged in organic synthesis and drug development.

Introduction to Suzuki-Miyaura Coupling on Pyrimidine Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide has become indispensable in the construction of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[1]

Halogenated pyrimidines are valuable substrates for such transformations due to the electron-deficient nature of the pyrimidine ring, which facilitates the key oxidative addition step in the catalytic cycle.[2] The presence of a trifluoromethyl group on the pyrimidine ring, as in 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, further enhances its reactivity towards cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine) to form an organopalladium(II) complex. This is often the rate-determining step.

-

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the organoboron species.

-

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3]

Experimental Protocols and Quantitative Data

While specific data for the Suzuki coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is limited in the public literature, valuable insights can be drawn from closely related structures. The following protocols and data are based on the successful coupling of analogous chloro-trifluoromethyl-substituted heterocycles and provide a strong starting point for reaction optimization.

General Experimental Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of a related chloro-(trifluoromethyl)pyridopurine derivative and is expected to be a good starting point for the target molecule.[4]

Materials:

-

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

-

Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) (2.5-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Microwave reactor

Procedure:

-

To a microwave vial, add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2.5-5 mol%), and the base (2-3 eq.).

-

Add the degassed solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) and hold for the specified time (usually 15-40 minutes).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Summary of Reaction Conditions and Yields for Analogous Compounds

The following table summarizes the reaction conditions and yields for the Suzuki coupling of closely related trifluoromethyl-substituted chloropyrimidines and pyridopurines. This data can serve as a guide for selecting optimal conditions for reactions with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 27 | [5] |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Methylboronic acid | XPhosPdG2 (5) | Cs₂CO₃ | Toluene | 140 | 40 | 65-84 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Arylboronic acids (electron-withdrawing) | XPhosPdG2 (5) | Cs₂CO₃ | Toluene | 140 | 40 | 65-84 | [4] |

Key Considerations for Reaction Optimization

Several factors can influence the efficiency and outcome of the Suzuki coupling reaction with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine:

-

Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), are often effective for coupling with less reactive aryl chlorides.[4]

-

Base: The strength and solubility of the base play a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

-

Solvent: A variety of solvents can be employed, often in combination with water. Aprotic polar solvents like 1,4-dioxane, THF, and toluene are frequently used.

-

Temperature: Microwave irradiation can significantly accelerate the reaction, allowing for shorter reaction times and often improved yields.[5]

-

Boronic Acid: The electronic and steric properties of the boronic acid can impact the reaction rate and yield. Electron-rich boronic acids may react more readily.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. By carefully selecting the catalyst system, base, solvent, and reaction temperature, researchers can efficiently synthesize a diverse range of 4-aryl-2-methyl-6-(trifluoromethyl)pyrimidines. The information provided in this guide, including the generalized experimental protocols and data from analogous systems, serves as a valuable resource for the development of robust and efficient synthetic routes to novel compounds of interest for the pharmaceutical and agrochemical industries. Further optimization for specific substrates is encouraged to achieve the highest possible yields and purity.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Synthesis of Novel Pyrimidine Derivatives from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a versatile building block in medicinal chemistry. The strategic placement of the chloro, methyl, and trifluoromethyl groups on the pyrimidine ring allows for a diverse range of chemical transformations, leading to the synthesis of novel compounds with potential therapeutic applications. Pyrimidine derivatives are integral to numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[1] This guide details key experimental protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, presenting quantitative data in structured tables and visualizing workflows for enhanced clarity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing trifluoromethyl group, renders the C4-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups, including amines, ethers, and thioethers.

Synthesis of 4-Amino-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives

The reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with primary or secondary amines is a straightforward method to introduce nitrogen-based substituents. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: General Procedure for Amination

To a solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF, is added the desired amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Table 1: Synthesis of 4-Amino Pyrimidine Derivatives

| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | TEA | Ethanol | 80 | 6 | 85 |

| 2 | 4-Methoxyaniline | DIPEA | Isopropanol | 90 | 8 | 92 |

| 3 | Morpholine | K₂CO₃ | DMF | 100 | 4 | 88 |

| 4 | Piperidine | TEA | Ethanol | 78 | 12 | 89 |

Note: The data in this table is representative and may require optimization for specific substrates.

Caption: Workflow for SNAr Amination.

Synthesis of 4-Alkoxy/Aryloxy-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives

The displacement of the chloride with an oxygen nucleophile, such as an alcohol or a phenol, provides access to the corresponding ether derivatives. These reactions are typically performed using a strong base to deprotonate the nucleophile.

Experimental Protocol: General Procedure for O-Arylation/Alkylation

To a solution of the alcohol or phenol (1.1 eq) in a polar aprotic solvent like DMF or THF, a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which a solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography. A related procedure for a similar substrate involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature.[2]

Table 2: Synthesis of 4-Ether Pyrimidine Derivatives

| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenol | NaH | DMF | 25 | 4 | 90 |

| 2 | 4-Chlorophenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 3 | Ethanol | NaH | THF | 25 | 6 | 78 |

| 4 | Benzyl alcohol | t-BuOK | THF | 25 | 5 | 82 |

Note: The data in this table is representative and may require optimization for specific substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling